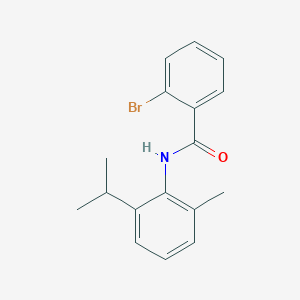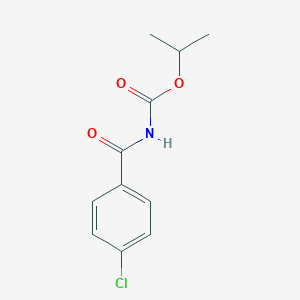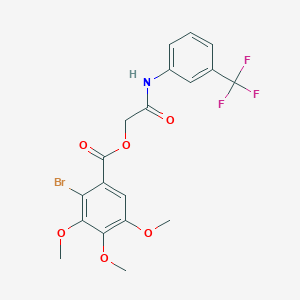
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide, also known as BIMP, is a chemical compound that has been the subject of scientific research due to its potential use in drug development.
作用机制
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide works by inhibiting the activity of certain enzymes that are involved in cell growth and division. Specifically, 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide can cause changes in gene expression that lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and analgesic properties, 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has been shown to have antioxidant activity and to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other compounds in the body.
实验室实验的优点和局限性
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has several advantages as a compound for use in lab experiments. It is relatively easy to synthesize, and it has been found to be relatively stable under a variety of conditions. However, 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has some limitations as well. It is highly toxic and must be handled with care, and its solubility in water is limited, which can make it difficult to work with in some experiments.
未来方向
There are several potential future directions for research on 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide. One area of interest is the development of 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the study of 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide's effects on other enzymes and pathways in the body, which could lead to the identification of new targets for drug development. Additionally, further research is needed to fully understand the mechanism of action of 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide and its potential therapeutic applications.
合成方法
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-isopropyl-6-methylaniline with bromine to form 2-bromo-6-isopropylacetanilide. This compound is then reacted with benzoyl chloride to produce 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide.
科学研究应用
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has been the subject of scientific research due to its potential use as an anti-cancer agent. Studies have shown that 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of drugs to treat inflammatory diseases and pain.
属性
产品名称 |
2-bromo-N-(2-isopropyl-6-methylphenyl)benzamide |
|---|---|
分子式 |
C17H18BrNO |
分子量 |
332.2 g/mol |
IUPAC 名称 |
2-bromo-N-(2-methyl-6-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C17H18BrNO/c1-11(2)13-9-6-7-12(3)16(13)19-17(20)14-8-4-5-10-15(14)18/h4-11H,1-3H3,(H,19,20) |
InChI 键 |
NDCKEWGRNWKYTN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2Br |
规范 SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B255434.png)



![4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B255443.png)
![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)

![Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B255456.png)


![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)